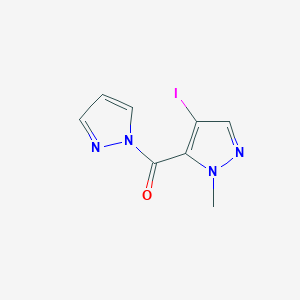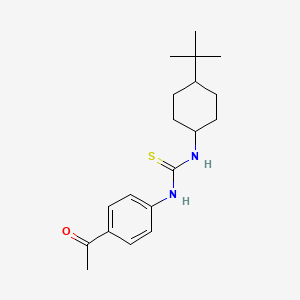![molecular formula C25H23NO3 B4836249 {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone](/img/structure/B4836249.png)
{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone
Overview
Description
{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone, also known as MPPI, is a synthetic compound that belongs to the family of indole derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone has been studied extensively for its potential therapeutic applications in various diseases. Several research studies have reported that {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone exhibits anti-inflammatory, anti-cancer, and neuroprotective properties. {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the activation of microglia, which are involved in neuroinflammation. {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Mechanism of Action
The exact mechanism of action of {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone is not fully understood. However, several research studies have suggested that {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone exerts its therapeutic effects by modulating the activity of various signaling pathways, including the nuclear factor-κB (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone has been shown to modulate the activity of various enzymes and proteins involved in inflammation, apoptosis, and cell proliferation. {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone has also been shown to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide, which is involved in inflammation. {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein, Bcl-2.
Advantages and Limitations for Lab Experiments
{1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development. However, there are also limitations to using {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone in lab experiments. The exact mechanism of action of {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone is not fully understood, and further research is needed to elucidate its pharmacological properties. {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone has also been shown to exhibit cytotoxicity at high concentrations, which may limit its therapeutic applications.
Future Directions
There are several future directions for research on {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone. Further research is needed to elucidate the exact mechanism of action of {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone and its pharmacological properties. {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone has been shown to exhibit potent anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for drug development. Future research should focus on developing {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone derivatives with improved pharmacological properties and reduced cytotoxicity. {1-[3-(2-methoxyphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone may also have potential applications in other diseases, such as cardiovascular disease and diabetes, and further research is needed to explore these potential applications.
properties
IUPAC Name |
[1-[3-(2-methoxyphenoxy)propyl]indol-3-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-28-23-14-7-8-15-24(23)29-17-9-16-26-18-21(20-12-5-6-13-22(20)26)25(27)19-10-3-2-4-11-19/h2-8,10-15,18H,9,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDKWHDQHDUMOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4836167.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4836168.png)
![N-(4-chlorophenyl)-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B4836170.png)

![2-ethoxy-N-(4-{[(2-phenylethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4836197.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4836202.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4836207.png)
![5-(4-fluorophenyl)-7-(pentafluoroethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B4836214.png)

![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B4836237.png)



